1-(2,6-Difluorobenzyl)pyrrolidin-3-amine 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1248239-21-5
VCID: VC2854411
InChI: InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2
SMILES: C1CN(CC1N)CC2=C(C=CC=C2F)F
Molecular Formula: C11H14F2N2
Molecular Weight: 212.24 g/mol

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine

CAS No.: 1248239-21-5

Cat. No.: VC2854411

Molecular Formula: C11H14F2N2

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine - 1248239-21-5

Specification

CAS No. 1248239-21-5
Molecular Formula C11H14F2N2
Molecular Weight 212.24 g/mol
IUPAC Name 1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-amine
Standard InChI InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2
Standard InChI Key WGGZDWMOHFVBHY-UHFFFAOYSA-N
SMILES C1CN(CC1N)CC2=C(C=CC=C2F)F
Canonical SMILES C1CN(CC1N)CC2=C(C=CC=C2F)F

Introduction

Structural Characteristics and Properties

1-(2,6-Difluorobenzyl)pyrrolidin-3-amine consists of a pyrrolidine ring with an amino group at the 3-position and a 2,6-difluorobenzyl group attached to the nitrogen atom of the pyrrolidine ring. The presence of two fluorine atoms at the 2 and 6 positions of the benzyl group likely confers unique physicochemical properties to the molecule, including enhanced metabolic stability and altered binding affinities to biological targets .

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be attributed to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine:

PropertyValueBasis of Estimation
Molecular FormulaC₁₁H₁₄F₂N₂Derived from structure
Molecular WeightApproximately 212.24 g/molCalculated from molecular formula
Physical StateLikely solid at room temperatureBased on similar compounds
SolubilityLikely soluble in organic solvents, less soluble in waterBased on polarity and structure
LogPEstimated 1.5-2.5Based on similar pyrrolidine structures

Chemical Reactivity

The chemical reactivity of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine is primarily determined by its functional groups:

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine likely follows similar routes to those established for related pyrrolidine derivatives. Based on synthetic methodologies described for analogous compounds, several potential synthetic routes can be proposed:

Route via Pyrrolidine Functionalization

A viable synthetic approach might involve:

  • Starting with a suitably protected 3-aminopyrrolidine

  • N-alkylation with 2,6-difluorobenzyl halide

  • Deprotection of the amine group

This approach is similar to synthetic methods used for related pyrrolidine derivatives, including those containing difluorobenzyl groups .

Receptor TypeInteractionPotential Therapeutic Relevance
Neuronal receptorsPotential modulation of neurotransmissionNeurological disorders
Enzyme binding sitesPossible enzyme inhibitionMetabolic diseases
Cell signaling mediatorsPotential signal pathway modulationCancer and inflammatory conditions

The presence of the difluorobenzyl group may enhance binding affinity to certain receptors by increasing lipophilicity and providing opportunities for π-π interactions with aromatic amino acid residues in protein binding pockets.

Structure-Activity Relationships

Role of the Difluorobenzyl Group

The 2,6-difluorobenzyl group likely contributes significantly to the biological activity and physicochemical properties of the compound:

  • The fluorine atoms may enhance metabolic stability by blocking potential sites of oxidative metabolism

  • The fluorine substituents can modify the electronic properties of the benzyl group, potentially altering binding interactions

  • The presence of fluorine atoms may increase lipophilicity and membrane permeability

X-ray crystal structures of related fluorine-containing inhibitors bound to nNOS have provided insights into the effects of fluorine atoms on binding interactions .

Comparison with Structural Analogs

Table 4.1: Comparison of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine with Related Compounds

CompoundStructural DifferencesPotential Impact on Activity
N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amineContains additional isoquinoline-5-amine groupLikely different receptor selectivity profile
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-oneContains a pyrrolidin-2-one instead of pyrrolidineMay have altered pharmacokinetic properties
1-(4-fluorophenyl)methyl)pyrrolidin-3-amineDifferent fluorine substitution patternLikely different binding affinity and selectivity

The particular arrangement of functional groups in 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine provides a unique pharmacophore that may interact specifically with biological targets, distinguishing it from similar compounds.

Pharmacokinetic Considerations

Absorption and Distribution

The physicochemical properties of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine suggest:

  • Moderate to good oral bioavailability, depending on solubility and permeability characteristics

  • Ability to cross biological membranes, potentially including the blood-brain barrier, which would be relevant for neurological applications

  • Distribution patterns likely influenced by the balance of lipophilic (difluorobenzyl) and hydrophilic (amine) groups

Metabolism and Elimination

The metabolic fate of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine would likely involve:

  • N-dealkylation of the pyrrolidine nitrogen

  • Oxidation of the amine group

  • Hydroxylation of the pyrrolidine ring

The difluoro substitution pattern on the benzyl group may protect against metabolic degradation at these positions, potentially extending the half-life of the compound compared to non-fluorinated analogs.

Current Research Status and Future Directions

Research Gaps

Several areas require further investigation to fully understand the potential of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine:

  • Comprehensive pharmacological profiling to determine receptor binding affinities

  • Metabolic stability studies to assess in vivo half-life

  • Structure-activity relationship studies to optimize biological activity

  • Toxicological evaluation to determine safety profile

Synthetic Challenges and Opportunities

The synthesis of pure 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, particularly in stereochemically defined form, presents both challenges and opportunities:

  • Development of efficient stereoselective synthesis methods

  • Exploration of green chemistry approaches to improve sustainability

  • Scale-up considerations for potential pharmaceutical applications

Analytical Methods for Characterization

Spectroscopic Identification

Characterization of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine would typically involve:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR for proton environments

    • ¹³C NMR for carbon environments

    • ¹⁹F NMR specifically for the fluorine atoms

  • Mass Spectrometry:

    • Likely molecular ion peak around m/z 212

    • Characteristic fragmentation patterns including loss of the difluorobenzyl group

  • Infrared Spectroscopy:

    • Characteristic N-H stretching bands for the primary amine

    • C-F stretching bands for the difluoro substituents

Chromatographic Analysis

For purity determination and quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly if derivatized

  • Thin-Layer Chromatography (TLC) for reaction monitoring

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